7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been synthesized through various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Purine Derivatives Synthesis
Studies like those conducted by Itaya et al. (1996) have explored the oxidation of N6-alkyladenines leading to N6-alkyladenine 1-oxides, demonstrating the chemical reactivity and potential synthetic pathways involving purine derivatives (Itaya, Ogawa, Takada, & Fujii, 1996). Such methodologies are essential for creating purine-based compounds with specific functionalities.
Novel Synthesis Approaches
The work of Kini et al. (1987) on the facile synthesis of 7-methyl-8-oxoguanosine from 2-chloro-7-methylpurine-6,8-dione highlights innovative approaches to synthesizing purine nucleosides, which are crucial for both research and therapeutic applications (Kini, Hennen, & Robins, 1987).
Biological Activities
Biological Activity of Purine Derivatives
Research on substituted pyridines and purines containing 2,4-thiazolidinedione has shown potential hypoglycemic and hypolipidemic activities in vivo, suggesting the therapeutic value of purine derivatives in metabolic disorders (Kim et al., 2004).
Analgesic and Anti-inflammatory Properties
Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory activities, highlighting the pharmacological potential of purine modifications (Zygmunt et al., 2015).
Chemical Interactions and Stability
- N-Methoxy Purine Derivatives: Research by Roggen and Gundersen (2008) into N-methoxy-9-methyl-9H-purin-6-amines reveals insights into tautomerism and alkylation reactions, which are fundamental for understanding the chemical behavior and potential applications of purine derivatives in various fields (Roggen & Gundersen, 2008).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(22)19-15(20)23)21(16(18-13)25-8-7-24-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPVZHFYHXGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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